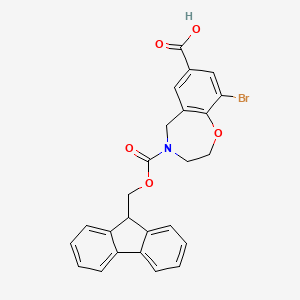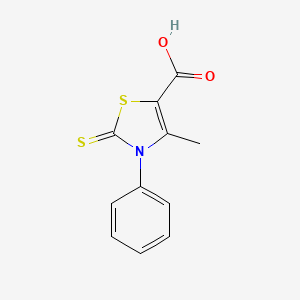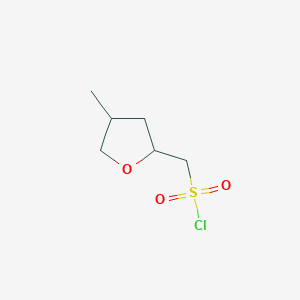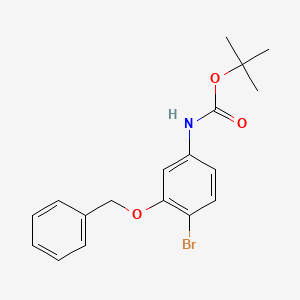
9-Bromo-4-(9H-fluoren-9-ylmethoxycarbonyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of compounds that are often synthesized for their potential applications in various fields, including organic chemistry and medicinal chemistry. It incorporates elements from the fluorenylmethoxycarbonyl group, which is widely utilized in peptide synthesis due to its protective properties.
Synthesis Analysis
Synthesis approaches for related compounds often involve multi-step reactions, starting from readily available chemicals. For example, derivatives of fluorenylmethoxycarbonyl-amino acids can be prepared via reactions involving bromopyruvic acid and carbamic acid esters or through esterification and Claisen-type reactions. These methodologies highlight the flexibility and efficiency of synthesizing complex molecules like the subject compound through strategic selection of starting materials and reaction conditions (Le & Goodnow, 2004), (Ikemoto et al., 2005).
Molecular Structure Analysis
The molecular structure of related benzazepine compounds has been extensively analyzed, revealing insights into their conformation and stereochemistry. For instance, structural analysis by X-ray crystallography provides detailed information on the arrangement of atoms within the molecule, which is crucial for understanding its reactivity and interaction with biological targets. Specific details on the molecular structure of closely related compounds can offer valuable insights into the structural attributes of the subject compound (Silveira, Templet, & Fronczek, 2011).
Chemical Reactions and Properties
Chemical reactions involving fluorenylmethoxycarbonyl derivatives and related compounds often include reactions with amines, alcohols, and acids. The fluorenylmethoxycarbonyl group itself is known for its protective properties in peptide synthesis, allowing for the selective deprotection and modification of amino acids and peptides. The reactions typically exploit the stability and reactivity of the fluorenylmethoxycarbonyl group under various conditions (Fields & Noble, 2009).
科学的研究の応用
Synthesis Enhancements
The compound has been explored in the synthesis of various chemical structures, showcasing its utility in organic chemistry. For instance, it plays a crucial role in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, demonstrating its significance in developing complex organic molecules with high yield from simpler precursors (K. Le & R. Goodnow, 2004). Additionally, its derivatives are essential in creating orally active CCR5 antagonists, highlighting its application in medicinal chemistry and drug discovery (T. Ikemoto et al., 2005).
Protective Group Applications
This compound is also significant in the development of protective groups for amines, acids, alcohols, sulfonamides, amides, and thiols. A rapid and chemoselective procedure for introducing the 9-Phenyl-9-fluorenyl protecting group into these substrates showcases the versatility and efficiency of this compound in protecting group chemistry (J. Soley & Scott D. Taylor, 2019).
Solid Phase Peptide Synthesis
The compound's utility extends to solid phase peptide synthesis, where 9-Fluorenylmethoxycarbonyl (Fmoc) amino acids, derivatives of the subject compound, facilitate the synthesis of biologically active peptides and proteins. This underscores its critical role in bioorganic chemistry, providing a robust and versatile method for peptide construction (G. Fields & R. Noble, 2009).
将来の方向性
特性
IUPAC Name |
9-bromo-4-(9H-fluoren-9-ylmethoxycarbonyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrNO5/c26-22-12-15(24(28)29)11-16-13-27(9-10-31-23(16)22)25(30)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,11-12,21H,9-10,13-14H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYOJFMWCPCVLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C=C(C=C2Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Bromo-4-(9H-fluoren-9-ylmethoxycarbonyl)-3,5-dihydro-2H-1,4-benzoxazepine-7-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-(2-chlorophenyl)-2-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2496242.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(4-cyanophenyl)acetamide](/img/structure/B2496246.png)


![2-Bromo-5,6-dihydro-4H-[1,3]thiazolo[4,5-c]pyridin-7-one;hydrochloride](/img/structure/B2496249.png)

![5-(tert-Butoxycarbonyl)-8-oxa-5-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2496251.png)
![2-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2496253.png)
![N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-tert-butylbenzamide](/img/structure/B2496254.png)
![3,5-Difluoro-4-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2496255.png)
![2-chloro-N-[(ethylcarbamoyl)methyl]acetamide](/img/structure/B2496261.png)
